![molecular formula C10H21N3O B13201535 1-[(Azepan-3-yl)methyl]-3-ethylurea](/img/structure/B13201535.png)
1-[(Azepan-3-yl)methyl]-3-ethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Azepan-3-yl)methyl]-3-ethylurea is a chemical compound with the molecular formula C10H21N3O It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Azepan-3-yl)methyl]-3-ethylurea typically involves the reaction of azepane derivatives with isocyanates or carbamoyl chlorides. One common method is the reaction of 3-azepanemethanol with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and solvents is crucial to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Azepan-3-yl)methyl]-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.
Major Products Formed
Oxidation: Urea derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Substituted azepane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-[(Azepan-3-yl)methyl]-3-ethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(Azepan-3-yl)methyl]-3-ethylurea involves its interaction with specific molecular targets and pathways. The azepane ring can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The urea moiety can also participate in hydrogen bonding, further enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(Azepan-1-yl)methyl]-3-ethylurea: Similar structure but with a different position of the azepane ring attachment.
2-(Azepan-1-yl)ethyl methacrylate: Contains an azepane ring but with a methacrylate group instead of a urea moiety.
N-methylazepan-3-yl)-3-(1-naphthoyl)indole: A compound with an azepane ring and an indole moiety.
Uniqueness
1-[(Azepan-3-yl)methyl]-3-ethylurea is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the azepane ring and the urea moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C10H21N3O |
|---|---|
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
1-(azepan-3-ylmethyl)-3-ethylurea |
InChI |
InChI=1S/C10H21N3O/c1-2-12-10(14)13-8-9-5-3-4-6-11-7-9/h9,11H,2-8H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
JVAWTNOIFWCRLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NCC1CCCCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


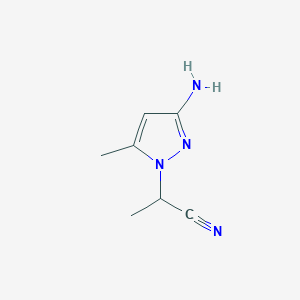

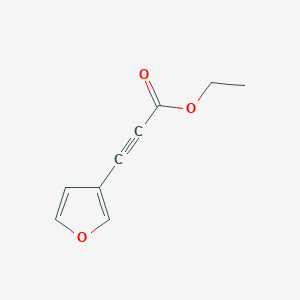

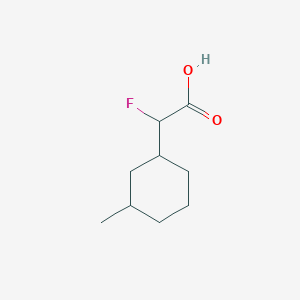
![8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol](/img/structure/B13201496.png)
![[2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13201500.png)

![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B13201521.png)
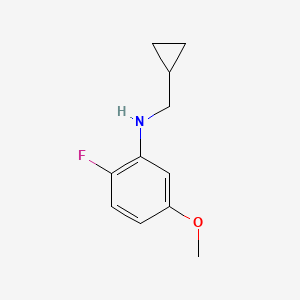
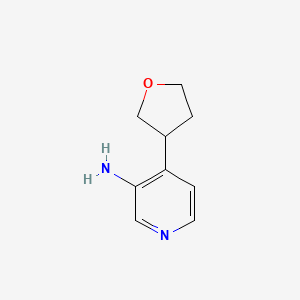
![N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide](/img/structure/B13201531.png)
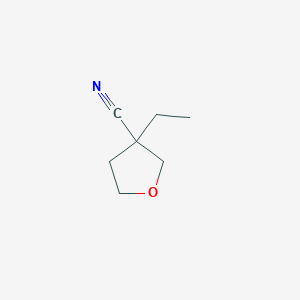
![4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13201545.png)
